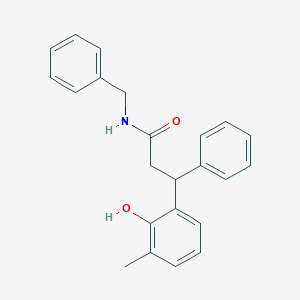![molecular formula C17H28N2O3 B6081008 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine, also known as EMOM-TPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a lipophilic cation that selectively accumulates in the mitochondria of cells due to their negative membrane potential. Once inside the mitochondria, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine acts as a fluorescent probe by emitting a signal in response to changes in the membrane potential. This property has been exploited for the detection of mitochondrial dysfunction in various diseases.
Biochemical and Physiological Effects:
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been demonstrated to selectively target cancer cells and induce cell death through apoptosis. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
実験室実験の利点と制限
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a versatile compound that can be used in various applications such as cell imaging, drug discovery, and disease diagnosis. Its lipophilic nature and mitochondrial targeting properties make it a useful tool for studying mitochondrial function and dysfunction. However, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has limited solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine research. One area of interest is the development of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine derivatives with improved solubility and targeting properties. Another potential direction is the use of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine could be used in the development of diagnostic tools for mitochondrial dysfunction in various diseases.
In conclusion, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine is a promising compound with potential applications in various fields. Its unique properties make it a useful tool for studying mitochondrial function and dysfunction. Further research is needed to fully understand the potential of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine and its derivatives in various applications.
合成法
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized by reacting 2-(4-methylpentyl)morpholine with 2-ethyl-4-methyl-5-oxazolylcarbonyl chloride in the presence of triphenylphosphine (TPP) as a catalyst. The reaction occurs under mild conditions and yields a high purity product.
科学的研究の応用
4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been studied for its potential use as a fluorescent probe for detecting mitochondrial membrane potential changes in cells. It has also been investigated for its ability to selectively target cancer cells by exploiting their higher mitochondrial membrane potential compared to normal cells. Additionally, 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine has been explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15-18-13(4)16(22-15)17(20)19-9-10-21-14(11-19)8-6-7-12(2)3/h12,14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNXTVYXGSIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCOC(C2)CCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)